Bromuro de solanesilo

Descripción general

Descripción

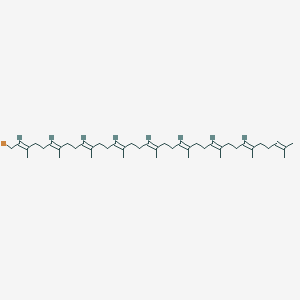

Solanesyl bromide is a derivative of solanesol, a high molecular weight isoprenoid alcohol primarily found in solanaceous plants such as tobacco, tomato, and potato . Solanesyl bromide is a long-chain polyisoprenoid compound with the molecular formula C45H73Br and a molecular weight of 693.97 . It is a light brown solid that is slightly soluble in benzene and chloroform .

Aplicaciones Científicas De Investigación

Solanesyl bromide has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

Solanesyl bromide is a derivative of solanesol, a long-chain polyisoprenoid alcohol compound with nine isoprene units . Solanesol is known to possess strong free radical absorption ability and antioxidant activity . It has been demonstrated to have anti-inflammatory, neuroprotective, and antimicrobial activities .

Mode of Action

Solanesol, from which solanesyl bromide is derived, is known to interact with its targets through its strong free radical absorption ability and antioxidant activity . This suggests that solanesyl bromide may also interact with its targets in a similar manner.

Biochemical Pathways

Solanesol biosynthesis occurs in plastids of higher plants via the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway . The key enzymes in solanesol biosynthesis, including 1-deoxy-D-xylulose-5-phosphate synthase, 1-deoxy-D-xylulose-5-phosphate-reductoisomerase, isopentenyl pyrophosphate isomerase, and solanesyl diphosphate synthase, are also important regulators of the MEP pathway . Their overexpression is favorable for downstream metabolic flow, further promoting the synthesis of downstream metabolites, such as solanesol .

Pharmacokinetics

Future studies should determine the pharmacokinetic properties of solanesol and its derivatives .

Result of Action

Solanesol, from which solanesyl bromide is derived, has been shown to possess antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anti-ulcer activities . This suggests that solanesyl bromide may also have similar effects.

Action Environment

Solanesol accumulation in plants is influenced by genetic and environmental factors, including biotic stresses caused by pathogen infections, temperature, illumination, and agronomic measures . This suggests that the action, efficacy, and stability of solanesyl bromide may also be influenced by similar factors.

Análisis Bioquímico

Biochemical Properties

Solanesol, the parent compound of Solanesyl bromide, is known to possess strong free radical absorption ability and antioxidant activity due to the presence of several non-conjugated double bonds . It has been demonstrated to have anti-inflammatory, neuroprotective, and antimicrobial activities . Solanesyl bromide, being a derivative of solanesol, is expected to interact with various enzymes, proteins, and other biomolecules, potentially influencing their function and the overall biochemical reactions they are involved in.

Molecular Mechanism

Solanesol is a key intermediate in the synthesis of coenzyme Q10, vitamin K2, and the anticancer agent synergiser N-solanesyl-N,N′-bis(3,4-dimethoxybenzyl) ethylenediamine . Solanesyl bromide, as a derivative of solanesol, may share similar molecular interactions, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Solanesol biosynthesis occurs in plastids of higher plants via the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway . As a derivative of solanesol, Solanesyl bromide may be involved in similar metabolic pathways, potentially interacting with various enzymes or cofactors.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Solanesyl bromide is synthesized from solanesol through a bromination reaction. The process typically involves the use of phosphorus tribromide (PBr3) as the brominating agent in a non-polar solvent such as diethyl ether . The reaction conditions include maintaining the reaction mixture at a low temperature to prevent decomposition and ensure high yield .

Industrial Production Methods: In industrial settings, the preparation of solanesyl bromide involves the bromination of solanesol using phosphorus tribromide in a non-polar solvent, followed by direct washing with a polar solvent to refine the product . This method is advantageous as it minimizes waste and enhances production capacity .

Análisis De Reacciones Químicas

Types of Reactions: Solanesyl bromide primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles .

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and sodium thiolate (NaSR).

Oxidation and Reduction: Solanesyl bromide can also undergo oxidation and reduction reactions, although these are less common.

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with sodium azide yields solanesyl azide, while reaction with potassium cyanide produces solanesyl cyanide .

Comparación Con Compuestos Similares

Solanesyl bromide is unique due to its long polyisoprenoid chain and the presence of a bromine atom, which makes it highly reactive in substitution reactions. Similar compounds include:

Geranylgeranyl bromide: A shorter polyisoprenoid compound with similar reactivity but fewer isoprene units.

Farnesyl bromide: Another polyisoprenoid compound with even fewer isoprene units and similar chemical properties.

Solanesyl bromide’s uniqueness lies in its longer chain length, which provides distinct physical and chemical properties compared to its shorter counterparts .

Actividad Biológica

Solanesyl bromide is a chemical compound derived from solanesol, a natural product found in various plants, particularly tobacco. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of solanesyl bromide, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.

Solanesyl bromide is characterized by a long hydrocarbon chain with a bromine atom attached. Its molecular formula is . The compound's unique structure allows it to interact with various biological systems, making it a valuable subject for research in drug delivery and protein interactions.

Protein Prenylation

One of the primary biological activities of solanesyl bromide is its role as a substrate in studying protein prenylation . Prenylation is a post-translational modification where a prenyl group is attached to a protein, influencing its localization and function. Research indicates that solanesyl bromide can be used to study the interaction with prenyltransferase enzymes, which are crucial for understanding cellular processes and diseases related to protein mislocalization.

Inhibition of Protein-Protein Interactions

Solanesyl bromide has been shown to inhibit specific protein-protein interactions, suggesting its potential as a tool for developing therapeutic strategies. By selectively targeting these interactions, researchers could disrupt harmful pathways associated with various diseases.

Drug Delivery Systems

Solanesyl bromide demonstrates significant promise in drug delivery systems , particularly for anticancer therapies. Its ability to form micelles allows it to encapsulate hydrophobic drugs, enhancing their solubility and stability in aqueous environments. This property facilitates targeted delivery to cancer cells, potentially improving therapeutic efficacy while reducing toxicity.

Antioxidant and Neuroprotective Effects

Studies have indicated that solanesol, from which solanesyl bromide is derived, possesses antioxidant properties. It has been shown to activate pathways that reduce oxidative stress and inflammation in cellular models. For instance, solanesol treatment has been linked to improved mitochondrial function and cognitive performance in models of neurodegeneration . These findings suggest that derivatives like solanesyl bromide could be explored for their neuroprotective effects.

Case Studies and Experimental Evidence

- Protein Prenylation Studies : Research highlighted that solanesyl bromide serves as an effective substrate for prenylation studies, providing insights into the regulation of protein functions essential for cell signaling pathways.

- Micelle Formation : Experimental data demonstrated that solanesyl bromide can form stable micelles capable of encapsulating anticancer drugs like Taxol™, reversing drug resistance in bladder cancer cells .

- Neuroprotective Studies : In animal models, solanesol was shown to restore coenzyme Q10 levels and improve motor functions and cognitive behaviors after inducing neurotoxic conditions . This suggests potential applications for solanesyl bromide in treating neurodegenerative diseases.

Comparative Analysis

The following table summarizes the biological activities associated with solanesyl bromide compared to its precursor, solanesol:

| Activity | Solanesyl Bromide | Solanesol |

|---|---|---|

| Protein Prenylation | Yes | Yes |

| Inhibition of Protein Interactions | Yes | Limited |

| Drug Delivery Potential | High | Moderate |

| Antioxidant Activity | Potential | Confirmed |

| Neuroprotective Effects | Under Investigation | Confirmed |

Propiedades

IUPAC Name |

(2E,6E,10E,14E,18E,22E,26E,30E)-1-bromo-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H73Br/c1-37(2)19-11-20-38(3)21-12-22-39(4)23-13-24-40(5)25-14-26-41(6)27-15-28-42(7)29-16-30-43(8)31-17-32-44(9)33-18-34-45(10)35-36-46/h19,21,23,25,27,29,31,33,35H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3/b38-21+,39-23+,40-25+,41-27+,42-29+,43-31+,44-33+,45-35+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKXEISKIAWCGM-MEGGAXOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCBr)C)C)C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CBr)/C)/C)/C)/C)/C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H73Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701104711 | |

| Record name | (2E,6E,10E,14E,18E,22E,26E,30E)-1-Bromo-3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hexatriacontanonaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701104711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

694.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52610-77-2 | |

| Record name | (2E,6E,10E,14E,18E,22E,26E,30E)-1-Bromo-3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hexatriacontanonaene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52610-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E,6E,10E,14E,18E,22E,26E,30E)-1-Bromo-3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hexatriacontanonaene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701104711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,10,14,18,22,26,30,34-Hexatriacontanonaene, 1-bromo-3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.